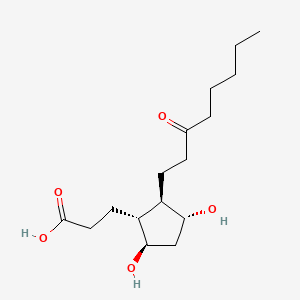

13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Description

13,14-Dihydro-15-keto-tetranor Prostaglandin F1β (CHEBI:183852) is a prostaglandin metabolite derived from the degradation of primary prostaglandins. Its systematic name, 3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid, reflects structural modifications including:

- Dihydro groups at C13–C14 positions.

- A 15-keto group replacing the hydroxyl at C13.

- Tetranor truncation (loss of four carbons from the carboxylic acid side chain).

active) in fecal metabolomic studies . Its production occurs via enzymatic oxidation and β-oxidation of precursor prostaglandins like PGF1α and PGF2α .

Properties

IUPAC Name |

3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZLUZTVNFGFMX-KBUPBQIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137152 | |

| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23015-45-4 | |

| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. involves several synthetic routes and reaction conditions. One common method includes the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 . The industrial production methods often involve the use of high-purity lipid standards and specific solvents such as ethanol, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .

Chemical Reactions Analysis

13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.

Reduction: The double bond between carbon atoms 13 and 14 can be reduced.

Substitution: Functional groups can be substituted at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .

Scientific Research Applications

13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. has several scientific research applications:

Mechanism of Action

The mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. involves its role as a metabolite in the prostaglandin pathway. It is formed by the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15. This compound interacts with specific receptors and enzymes involved in the prostaglandin pathway, influencing various physiological processes such as inflammation and blood flow .

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Metabolites

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Modifications and Enzyme Interactions: The tetranor chain in 13,14-dihydro-15-keto-tetranor PGF1β reduces its interaction with prostaglandin reductase, unlike 15-keto-PGF2α, which retains enzymatic activity . The 15-keto group in 15d-PGJ2 forms a cyclopentenone ring, enabling PPARγ activation and anti-inflammatory effects, a feature absent in the F1β analog .

Receptor Binding and Signaling: 13,14-Dihydro-15-keto-tetranor PGD2 shows negligible binding to the DP receptor (IC50 >10,000 nM), while PGD2 itself binds strongly (IC50 ~12 nM) . This highlights how dihydro/keto modifications disrupt receptor interactions. In contrast, 15-keto-PGF2α retains high affinity for the FP receptor, mediating smooth muscle contraction .

Biomarker Potential: 13,14-Dihydro-15-keto-tetranor PGF1β and PGD2 are elevated in fecal metabolomes of tuberculosis patients, suggesting diagnostic utility . 15d-PGJ2, despite structural similarity, is associated with anti-inflammatory pathways rather than disease biomarkers .

Metabolic Pathways: Tetranor metabolites like F1β and PGD2 are terminal degradation products, while 15-keto-prostaglandins (e.g., 15-keto-PGF2α) remain intermediates in further oxidative pathways .

Biological Activity

13,14-Dihydro-15-keto-tetranor Prostaglandin F1beta (also referred to as 13,14-dihydro-15-keto PGF1β) is a significant metabolite derived from prostaglandin E2 (PGE2). This compound plays a crucial role in various biological processes and has been the subject of extensive research due to its implications in inflammation, cardiovascular health, and metabolic pathways.

- Molecular Formula : C18H30O4

- Molecular Weight : 306.43 g/mol

- CAS Number : 23015-45-4

Biological Activity Overview

The biological activity of 13,14-dihydro-15-keto PGF1β primarily revolves around its role as a metabolite of PGE2. It exhibits several pharmacological effects, including anti-inflammatory properties and modulation of smooth muscle contraction.

- Metabolism :

-

Biological Effects :

- The compound has been shown to influence various signaling pathways, particularly those related to inflammation and vascular function. For instance, it can activate the nuclear receptor PPARγ, which is involved in regulating glucose metabolism and lipid storage .

- Additionally, it modulates smooth muscle contraction, impacting blood vessel tone and respiratory function .

Case Studies and Experimental Data

Numerous studies have documented the biological effects of 13,14-dihydro-15-keto PGF1β. Below are key findings from recent research:

Pharmacokinetics

The pharmacokinetics of 13,14-dihydro-15-keto PGF1β reveal important insights into its bioavailability and metabolic fate:

Q & A

Q. What is the metabolic pathway of 13,14-dihydro-15-keto-tetranor prostaglandin F1β (tetranor-PGFM), and how can its formation be confirmed experimentally?

The compound is formed via sequential metabolism of prostaglandins (PGs): (1) reduction of the C13–C14 double bond, (2) oxidation of the C15 hydroxyl group to a ketone, and (3) β-oxidation of the α-chain to remove four carbons, producing tetranor metabolites . To confirm this pathway:

- Use isotope-labeled PGF2α or PGF1α in in vitro models (e.g., liver microsomes) and track metabolites via LC-MS/MS.

- Compare retention times and fragmentation patterns with synthetic standards (e.g., tetranor-PGFM) .

- Monitor urinary excretion in animal models, as tetranor-PGFM is a major urinary metabolite .

Q. What analytical methods are recommended for quantifying tetranor-PGFM in biological samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns, followed by derivatization (e.g., pentafluorobenzyl esters) to enhance sensitivity for GC-MS .

- LC-MS/MS : Use a reverse-phase C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Monitor transitions m/z 299 → 255 (tetranor-PGFM) and m/z 303 → 259 for deuterated internal standards .

- Validation : Include recovery tests (spiked samples) and cross-validate with ELISA kits showing <5% cross-reactivity with structurally similar PGs (e.g., 15-keto-PGE2) .

Advanced Research Questions

Q. How can contradictory molecular weight/data discrepancies in literature (e.g., C16H28O5 vs. C20H36O5) be resolved for this compound?

Discrepancies arise from confusion between tetranor metabolites (e.g., C16H28O5, MW 300.4 ) and non-tetranor derivatives (e.g., C20H36O5, MW 356.5 ). To resolve:

Q. How should researchers design experiments to assess the biological activity of tetranor-PGFM, given its reported low receptor affinity?

- In vitro assays : Test activity on FP/EP receptors using membrane preparations from recombinant cells. Note that 13,14-dihydro-15-keto derivatives typically show >100-fold reduced binding compared to parent PGs .

- Functional studies : Measure secondary effects (e.g., cAMP modulation) in cell lines sensitive to PGs. Use pharmacological inhibitors (e.g., AL-8810 for FP receptors) to confirm specificity .

- In vivo models : Administer tetranor-PGFM in PG-deficient animals (e.g., COX knockout mice) and monitor physiological endpoints (e.g., uterine contraction, renal blood flow) .

Q. What methodological challenges arise in quantifying tetranor-PGFM in complex matrices (e.g., plasma vs. urine)?

- Matrix Effects : Plasma contains high levels of albumin, which binds PGs. Use acidification (pH 3.0) and methanol precipitation to improve recovery .

- Stability : Tetranor-PGFM degrades in aqueous solutions. Store samples at -80°C and analyze within 24 hours of thawing. Avoid repeated freeze-thaw cycles .

- Sensitivity : Urine requires dilution (1:10 in PBS) to avoid ion suppression in LC-MS/MS .

Q. How can cross-reactivity issues in immunoassays for tetranor-PGFM be mitigated?

- Antibody Validation : Use RIA/ELISA kits with <1% cross-reactivity to 6-keto-PGF1α, 15-keto-PGE2, and thromboxane B2 .

- Confirmatory Testing : Combine immunoassay data with LC-MS/MS for ambiguous samples.

- Synthetic Interference Checks : Spike samples with structurally similar PGs (e.g., 13,14-dihydro-PGD2) to quantify false-positive rates .

Technical Notes

- Synthesis & Storage : Tetranor-PGFM is stable in methyl acetate at -20°C for ≥1 year. For aqueous studies, prepare fresh solutions in PBS (pH 7.2) with <0.1% organic solvent .

- Biological Relevance : While inactive in mammals, 15-keto-PGs act as pheromones in fish. Consider comparative studies in non-mammalian models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.